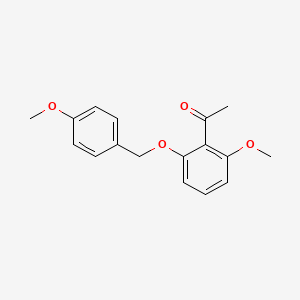

2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

Description

Properties

IUPAC Name |

1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-12(18)17-15(20-3)5-4-6-16(17)21-11-13-7-9-14(19-2)10-8-13/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNLDCUXHLFIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OCC2=CC=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone is an aromatic ketone that holds potential as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a substituted acetophenone core with methoxy and benzyloxy functionalities, provides a versatile scaffold for the development of novel compounds with a range of biological activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characterization of this compound, drawing upon available data for the target molecule and closely related analogues.

Chemical and Physical Properties

While specific experimental data for the physical properties of this compound are not widely available in the current literature, its fundamental chemical attributes have been established.

| Property | Value | Source |

| IUPAC Name | 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone | PubChem[1][2] |

| CAS Number | 1234015-61-2 | PubChem[1][2] |

| Molecular Formula | C₁₇H₁₈O₄ | PubChem[1][2] |

| Molecular Weight | 286.32 g/mol | PubChem[1] |

| Physical State | Solid (Predicted) | Inferred from related acetophenones |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not readily found in publicly available scientific literature. However, its synthesis can be logically inferred from established methods for preparing substituted acetophenones. A plausible synthetic route would involve the Williamson ether synthesis to introduce the 4-methoxybenzyloxy group onto a suitably substituted hydroxyacetophenone precursor.

A general synthetic approach is outlined below:

Figure 1. A plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

Materials:

-

2'-Hydroxy-6'-methoxyacetophenone

-

4-Methoxybenzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2'-hydroxy-6'-methoxyacetophenone in a suitable solvent (e.g., anhydrous acetone or DMF), add a base (e.g., potassium carbonate or sodium hydride) and stir the mixture at room temperature.

-

Add 4-methoxybenzyl chloride to the reaction mixture and continue stirring, possibly with heating, until the reaction is complete (monitored by Thin Layer Chromatography).

-

After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired this compound.

Spectroscopic Data

Specific NMR and IR spectra for this compound are not currently available in public spectral databases. However, the expected spectral features can be predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the benzylic methylene protons, and the acetyl methyl protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl (CH₃) | ~2.5 | Singlet |

| Methoxy (Ar-OCH₃) | ~3.8 | Singlet |

| Methoxy (Bn-OCH₃) | ~3.7 | Singlet |

| Benzylic (Ar-CH₂-O) | ~5.0 | Singlet |

| Aromatic Protons | 6.5 - 7.5 | Multiplets |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbons, the benzylic methylene carbon, and the acetyl methyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~200 |

| Aromatic Carbons | 100 - 160 |

| Methoxy Carbons | ~55 |

| Benzylic Methylene Carbon | ~70 |

| Acetyl Methyl Carbon | ~30 |

Predicted IR Spectral Data

The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Aryl Ketone) | 1670 - 1690 |

| C-O-C (Aryl Ether) | 1200 - 1275 (asymmetric) and 1000 - 1075 (symmetric) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of acetophenone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These include antimicrobial, antifungal, acetylcholinesterase inhibitory, and anti-inflammatory activities.

The diverse biological effects of acetophenone derivatives suggest their potential to interact with various cellular signaling pathways. For instance, their anti-inflammatory effects might be mediated through the inhibition of pathways involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating transcription factors such as NF-κB. Their potential as acetylcholinesterase inhibitors suggests an interaction with cholinergic signaling, which is relevant in the context of neurodegenerative diseases like Alzheimer's.

Figure 2. Potential signaling pathways that could be modulated by acetophenone derivatives.

Conclusion

This compound represents a chemical entity with significant potential for further investigation in the realm of synthetic and medicinal chemistry. While specific experimental data for this compound remains limited, this guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and predicted spectral characteristics based on the analysis of related compounds. The diverse biological activities exhibited by the broader class of acetophenones underscore the potential of this molecule as a scaffold for the design and development of novel therapeutic agents. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and potential therapeutic applications of this compound.

References

An In-depth Technical Guide to 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

CAS Number: 1234015-61-2

This technical guide provides a comprehensive overview of 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone, a substituted acetophenone derivative. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer a detailed resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 1234015-61-2 |

| Molecular Formula | C₁₇H₁₈O₄ |

| Molecular Weight | 286.32 g/mol |

| IUPAC Name | 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethan-1-one |

| Synonyms | 1-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)ethanone |

Proposed Synthesis

Experimental Protocol: Synthesis of 2'-hydroxy-6'-methoxyacetophenone (Intermediate)

This procedure is based on the methylation of 2,6-dihydroxyacetophenone.[1]

Materials:

-

2,6-dihydroxyacetophenone

-

Dimethyl sulfate or Iodomethane

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF) or Acetone

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dihydroxyacetophenone (1 equivalent) and anhydrous potassium carbonate (1.1 equivalents) in DMF or acetone.

-

Methylation: To the stirring solution at room temperature, add dimethyl sulfate or iodomethane (1.1 equivalents) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If using DMF, evaporate the solvent under reduced pressure. Dissolve the residue in chloroform and wash the organic phase with water.

-

If using acetone, filter the solution and evaporate the solvent.

-

-

Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and saturated brine solution, and dry over anhydrous sodium sulfate.[1]

-

Purification: Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 20% ethyl acetate in hexane) to yield 2'-hydroxy-6'-methoxyacetophenone.[1]

Experimental Protocol: Synthesis of this compound

This proposed final step involves the O-alkylation of the synthesized intermediate, 2'-hydroxy-6'-methoxyacetophenone, with 4-methoxybenzyl chloride via a Williamson ether synthesis.[2][3][4][5][6]

Materials:

-

2'-hydroxy-6'-methoxyacetophenone

-

4-methoxybenzyl chloride

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

-

Acetone or N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-6'-methoxyacetophenone (1 equivalent) in acetone or DMF.

-

Deprotonation: Add potassium carbonate (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to form the phenoxide.

-

Alkylation: Add 4-methoxybenzyl chloride (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, or until the starting material is consumed as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

In-Depth Technical Guide: 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone, a specific aromatic ketone. Due to the compound's specialized nature, publicly available data on experimental protocols and biological signaling pathways are limited. This guide focuses on its verified chemical properties.

Physicochemical Data Summary

The core quantitative data for this compound are summarized below. These properties are computationally derived and curated in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₄ | PubChem[1] |

| Molecular Weight | 286.32 g/mol | PubChem[1] |

| Exact Mass | 286.12050905 Da | PubChem[1] |

| IUPAC Name | 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone | PubChem[1] |

Chemical Structure and Identification

The identity of this compound is defined by its unique arrangement of functional groups on an acetophenone core.

The following diagram illustrates the relationship between the core structure and its substituents.

Caption: Logical breakdown of the final chemical structure.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or application of this compound are not widely available in public literature. Researchers interested in this compound would likely need to adapt general synthetic methodologies for substituted acetophenones or develop novel procedures.

A generalized workflow for synthesizing such a compound might involve:

-

Starting Material Selection: Procuring a suitably substituted phenol or acetophenone derivative.

-

Protection/Deprotection: Masking reactive functional groups to direct reactions to the desired positions.

-

Alkylation/Coupling Reaction: Introducing the methoxy and 4-methoxybenzyloxy side chains, likely via Williamson ether synthesis or similar nucleophilic substitution reactions.

-

Purification: Utilizing techniques such as column chromatography, recrystallization, and solvent extraction to isolate the pure product.

-

Characterization: Confirming the final structure and purity using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The diagram below outlines a potential, high-level workflow for the chemical synthesis and analysis of the target compound.

Caption: A potential workflow for synthesis and verification.

Signaling Pathways and Biological Activity

Currently, there is no specific information in prominent biological databases or peer-reviewed literature detailing the interaction of this compound with known signaling pathways or its pharmacological activity. Research into its biological effects would be considered novel. Drug development professionals would need to conduct initial screening assays (e.g., cell viability, receptor binding) to determine any potential therapeutic relevance.

References

An In-depth Technical Guide to 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone is a substituted aromatic ketone with a molecular formula of C₁₇H₁₈O₄ and a molecular weight of 286.32 g/mol .[1] Its structure, characterized by a central acetophenone core with methoxy and 4-methoxybenzyloxy substituents on the phenyl ring, suggests potential applications in medicinal chemistry and materials science. Acetophenones, as a class of compounds, are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4][5][6] This guide provides a comprehensive overview of the compound's structure, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential biological significance based on related structures.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone | [1] |

| Molecular Formula | C₁₇H₁₈O₄ | [1] |

| Molecular Weight | 286.32 g/mol | [1] |

| CAS Number | 1234015-61-2 | [1] |

| SMILES | CC(=O)C1=C(C=CC=C1OC)OCC2=CC=C(C=C2)OC | [1] |

Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-6'-methoxyacetophenone

This procedure is adapted from a known method for the methylation of 2,6-dihydroxyacetophenone.[7][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 2,6-dihydroxyacetophenone in 150 mL of dry acetone.

-

Addition of Reagents: Add 15.0 g of anhydrous potassium carbonate to the solution. To this stirring suspension, add dimethyl sulfate dropwise. Caution: Dimethyl sulfate is toxic and should be handled with appropriate safety precautions in a fume hood.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2'-hydroxy-6'-methoxyacetophenone.

Step 2: Synthesis of this compound

This step involves a standard Williamson ether synthesis.

-

Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxy-6'-methoxyacetophenone obtained from Step 1 in dry acetone.

-

Addition of Reagents: Add an excess of anhydrous potassium carbonate and a stoichiometric amount of 4-methoxybenzyl chloride.

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture, filter off the solids, and remove the solvent from the filtrate by rotary evaporation. The residue can be purified by recrystallization or column chromatography to afford the final product, this compound.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for the target compound is not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.

¹H NMR (predicted):

-

-COCH₃ (acetyl protons): A singlet around δ 2.5-2.7 ppm.

-

-OCH₃ (methoxy protons): Two distinct singlets, one for the methoxy group on the acetophenone ring (around δ 3.8-3.9 ppm) and another for the methoxy group on the benzyl moiety (around δ 3.7-3.8 ppm).

-

-OCH₂- (benzylic methylene protons): A singlet around δ 5.0-5.2 ppm.

-

Aromatic protons: A complex multiplet pattern in the range of δ 6.5-7.5 ppm corresponding to the protons on both aromatic rings.

¹³C NMR (predicted):

-

C=O (carbonyl carbon): A signal in the downfield region, typically around δ 195-205 ppm.

-

Aromatic carbons: Multiple signals between δ 90-160 ppm.

-

-OCH₃ (methoxy carbons): Signals around δ 55-56 ppm.

-

-OCH₂- (benzylic methylene carbon): A signal around δ 70-75 ppm.

-

-COCH₃ (acetyl methyl carbon): A signal in the upfield region, around δ 25-30 ppm.

Potential Biological Significance

Although the biological activity of this compound has not been explicitly reported, the acetophenone scaffold is a common motif in a variety of biologically active natural products and synthetic compounds.[5][6]

-

Antimicrobial and Antifungal Activity: Many substituted acetophenones have demonstrated significant activity against various bacterial and fungal strains.[2][9] The presence of methoxy and benzyloxy groups can influence the lipophilicity and electronic properties of the molecule, which may in turn affect its antimicrobial potential.

-

Antioxidant Activity: Phenolic compounds, including many acetophenone derivatives, are known for their antioxidant properties.[3] While the phenolic hydroxyl group is protected in the target molecule, the overall electronic nature of the substituted aromatic rings could still contribute to radical scavenging activity.

-

Enzyme Inhibition: Chalcones, which are structurally related to acetophenones, containing benzyloxy moieties have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative diseases.[10] This suggests that acetophenones with similar substitutions might also exhibit enzyme inhibitory activities.

Further research is warranted to explore the specific biological activities of this compound and to elucidate any potential structure-activity relationships.

Conclusion

This technical guide provides a detailed overview of this compound, including its chemical structure and a proposed synthetic pathway with detailed experimental protocols. While experimental data on this specific compound is limited, by drawing comparisons with structurally related molecules, we can anticipate its spectroscopic characteristics and potential biological activities. The information presented herein serves as a valuable resource for researchers interested in the synthesis and evaluation of novel acetophenone derivatives for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 2'-HYDROXY-4',6'-DIMETHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 5. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 2'-HYDROXY-6'-METHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 9. Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the precursor molecule, 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone. This compound serves as a valuable building block in medicinal chemistry and drug discovery due to the prevalence of the acetophenone scaffold in a wide range of biologically active molecules. This document details the synthetic pathways to its key intermediate, 2'-Hydroxy-6'-methoxyacetophenone, and the subsequent protective etherification to yield the final product. Experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in a laboratory setting.

Introduction to Substituted Acetophenones in Drug Discovery

Substituted acetophenones are a class of organic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries. Their versatile chemical structure allows for a wide range of modifications, leading to a diverse array of biological activities. Various derivatives have demonstrated considerable antifungal, herbicidal, antioxidant, and anti-inflammatory properties.[1][2][3] Notably, hydroxy-substituted acetophenones are recognized for their potential as antifungal agents against various plant pathogens.[1] Furthermore, acetophenone derivatives serve as crucial intermediates in the synthesis of more complex pharmaceutical agents, including hypnotic-sedatives, calcimimetics, and antifungal drugs.[1] The methoxy group, in particular, is a common substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability.

Synthetic Pathways and Precursors

The synthesis of this compound is a two-step process commencing with the formation of the key intermediate, 2'-Hydroxy-6'-methoxyacetophenone. This intermediate can be synthesized through several routes, with the most common starting materials being 2,6-dihydroxyacetophenone or 3-methoxyphenol. The subsequent step involves the protection of the hydroxyl group of the intermediate with a 4-methoxybenzyl group via a Williamson ether synthesis.

Synthesis of the Precursor: 2'-Hydroxy-6'-methoxyacetophenone

Two primary, high-yielding methods for the synthesis of 2'-Hydroxy-6'-methoxyacetophenone are detailed below.

Method 1: Methylation of 2,6-dihydroxyacetophenone

This method involves the selective methylation of one of the hydroxyl groups of 2,6-dihydroxyacetophenone.

Method 2: Organometallic Route from 3-methoxyphenol

An alternative approach involves the selective metallation and subsequent acylation of a protected 3-methoxyphenol. This route offers a good yield and a different starting material for consideration.

The following diagram illustrates the logical workflow for the synthesis of the precursor, 2'-Hydroxy-6'-methoxyacetophenone, from these two starting materials.

Quantitative Data for Precursor Synthesis

The following table summarizes the quantitative data for the different synthetic routes to 2'-Hydroxy-6'-methoxyacetophenone.

| Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 2,6-dihydroxyacetophenone | Dimethyl sulfate, K₂CO₃ | - | 6 hours | Reflux | 90.65 | [4] |

| 2,6-dihydroxyacetophenone | Iodomethane, K₂CO₃ | N,N-dimethylformamide | 2 days | Room Temperature | 60 | [4] |

| 3-methoxyphenol | Ethylvinyl ether, n-BuLi, ZnCl₂, Acetyl chloride, Pd catalyst | THF | - | 0°C to Room Temp | 66 |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor and the final product.

Synthesis of 2'-Hydroxy-6'-methoxyacetophenone from 2,6-dihydroxyacetophenone

Reagents and Materials:

-

2,6-dihydroxyacetophenone

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction flask, dissolve 2,6-dihydroxyacetophenone in an appropriate solvent.

-

Add anhydrous potassium carbonate and stir the suspension for 10 minutes.

-

Slowly add dimethyl sulfate dropwise over 30 minutes.

-

Reflux the reaction mixture for 6 hours.

-

Cool the mixture to room temperature and adjust the pH to 2 with hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic phases with water and saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) to obtain 2'-Hydroxy-6'-methoxyacetophenone as a colorless liquid.[4]

Synthesis of this compound

This final step is achieved through a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[4]

Reagents and Materials:

-

2'-Hydroxy-6'-methoxyacetophenone

-

4-Methoxybenzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone or N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2'-Hydroxy-6'-methoxyacetophenone in acetone or DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-methoxybenzyl chloride to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

The overall synthetic pathway to the target molecule is depicted in the following diagram.

Conclusion

This technical guide outlines robust and high-yielding synthetic routes to this compound, a valuable precursor for the development of novel therapeutic agents. The detailed experimental protocols and quantitative data provided herein are intended to support researchers and scientists in the efficient laboratory-scale production of this compound. The established biological relevance of the acetophenone scaffold underscores the potential of this precursor in the exploration of new chemical entities with diverse pharmacological activities.

References

An In-depth Technical Guide to 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone, also known by its common name 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone, is an aromatic ketone. Acetophenones are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities[1]. The biological activities of acetophenone derivatives are largely influenced by the nature and position of substituents on the phenyl ring[1]. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological activities of this specific acetophenone derivative, based on data from structurally related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone are summarized below. This data is essential for its characterization, handling, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone | PubChem CID 56973356[2] |

| Molecular Formula | C₁₇H₁₈O₄ | PubChem CID 56973356[2] |

| Molecular Weight | 286.32 g/mol | PubChem CID 56973356[2] |

| Canonical SMILES | CC(=O)C1=C(C=CC=C1OC)OCC2=CC=C(C=C2)OC | PubChem CID 56973356[2] |

| InChI Key | RSNLDCUXHLFIRF-UHFFFAOYSA-N | PubChem CID 56973356[2] |

Experimental Protocols: Synthesis

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Methodology

Step 1: Synthesis of 2'-Hydroxy-6'-methoxyacetophenone

This step involves the selective monomethylation of one of the hydroxyl groups of 2',6'-dihydroxyacetophenone.

-

Reaction Setup: To a solution of 2',6'-dihydroxyacetophenone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 1.1 equivalents).

-

Reagent Addition: Stir the suspension vigorously at room temperature. Add dimethyl sulfate (1 equivalent) dropwise to the mixture.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield 2'-hydroxy-6'-methoxyacetophenone. A similar procedure has been used for the methylation of related phenolic compounds[3].

Step 2: Synthesis of 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone

This step involves the formation of an ether linkage using the remaining hydroxyl group via a Williamson ether synthesis.

-

Reaction Setup: Dissolve the 2'-hydroxy-6'-methoxyacetophenone (1 equivalent) from Step 1 in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents).

-

Reagent Addition: To this stirring mixture, add 4-methoxybenzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 8-12 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification and Characterization: Remove the solvent under reduced pressure. Purify the final product by column chromatography on silica gel. Characterize the pure compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.

Potential Biological Activities and Screening

Specific biological activity data for 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone is not extensively documented in the public literature. However, the broader class of acetophenones and related phenolic compounds are known for several pharmacological effects[4]. The presence of methoxy groups and the overall structure suggest potential for antioxidant, anti-inflammatory, and antimicrobial activities.

Logical Workflow for Biological Screening

References

An In-depth Technical Guide to the Solubility of 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone is a complex organic molecule with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its solubility, is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its solubility determination, and a discussion of its potential biological relevance based on the activities of structurally related compounds.

Physicochemical Properties and Predicted Solubility

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₄ | PubChem[1] |

| Molecular Weight | 286.32 g/mol | PubChem[1] |

| XLogP3-AA (Predicted) | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Polar Surface Area | 44.78 Ų | PubChem |

Based on the principle of "like dissolves like," this compound is expected to exhibit low solubility in polar solvents like water and higher solubility in nonpolar organic solvents. The high predicted XLogP3 value further supports its lipophilic nature.

Predicted Solubility Profile:

-

Water: Very low to negligible solubility.

-

Alcohols (Methanol, Ethanol): Low to moderate solubility.

-

Chlorinated Solvents (Dichloromethane, Chloroform): High solubility.

-

Ethers (Diethyl ether, Tetrahydrofuran): High solubility.

-

Aprotic Polar Solvents (DMSO, DMF): Moderate to high solubility.

-

Nonpolar Solvents (Hexane, Toluene): Moderate to high solubility.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols outline both qualitative and quantitative methods for solubility determination.

Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane, toluene, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvent(s)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Add an excess amount of the compound to a scintillation vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), ensuring that excess solid remains.

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the solvent to a concentration within the range of the calibration curve.

-

Analyze the diluted solution by HPLC to determine the concentration of the dissolved compound.

-

The solubility is expressed in units such as mg/mL or mol/L.

Table 2: Template for Recording Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Hexane | 25 | ||

| Toluene | 25 | ||

| DMSO | 25 |

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Biological Context and Potential Signaling Pathways

While the specific biological activities of this compound have not been reported, many acetophenone derivatives are known to possess a range of pharmacological properties, including anti-inflammatory and antioxidant effects.[2][3][4] These activities are often mediated through the modulation of key cellular signaling pathways.

For instance, some acetophenone derivatives have been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Similarly, the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses, proliferation, and apoptosis, can also be a target for acetophenone compounds.[5][6]

Given the structural similarities, it is plausible that this compound could exhibit similar biological activities. Further research, including in vitro and in vivo studies, is required to elucidate its specific pharmacological profile.

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which an acetophenone derivative might exert its anti-inflammatory effects by inhibiting the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While experimental data is currently lacking, the provided theoretical framework and detailed experimental protocols offer a clear path forward for determining its solubility profile. Furthermore, the exploration of potential biological activities based on related compounds highlights promising avenues for future pharmacological investigation. The systematic evaluation of the solubility and biological properties of this compound will be crucial in unlocking its full potential in scientific research.

References

- 1. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protecting Group Chemistry for Dihydroxyacetophenones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategies and methodologies for the selective protection of hydroxyl groups in dihydroxyacetophenone scaffolds. Dihydroxyacetophenones are crucial building blocks in the synthesis of a wide range of biologically active compounds and natural products. The presence of two phenolic hydroxyl groups, however, presents a significant challenge in achieving regioselectivity during synthesis. This document details common protecting groups, their application, and removal, with a focus on experimental protocols and quantitative data to aid in the development of robust synthetic routes.

The Challenge of Regioselectivity

The primary challenge in the chemistry of dihydroxyacetophenones lies in the selective protection of one hydroxyl group over the other. The regiochemical outcome is largely dictated by the substitution pattern of the aromatic ring.

-

2',4'-Dihydroxyacetophenones : In this isomer, the 2'-hydroxyl group is involved in strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl group. This interaction reduces its nucleophilicity, making the 4'-hydroxyl group significantly more reactive. Consequently, electrophilic attack and protection reactions, such as alkylation, occur preferentially at the 4'-position.[1][2]

-

3',4'-Dihydroxyacetophenones (Catechol-type) : In this case, the two hydroxyl groups are chemically more similar. Selective protection is more challenging and is typically governed by the relative acidity of the two phenolic protons.[3] Often, a mixture of mono-protected and di-protected products is obtained, requiring careful optimization of reaction conditions to favor the desired isomer.[4]

Common Protecting Groups and Methodologies

The choice of a protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its selective removal.[5][6][7] The following sections detail the application of common protecting groups for dihydroxyacetophenones.

Alkyl and Benzyl (Bn) Ether Protection

Benzyl ethers are widely used due to their straightforward installation and their stability under a variety of conditions, including acidic and basic environments.[8] Their removal is typically achieved via catalytic hydrogenolysis, which is a mild and efficient method.[9][10][11]

A highly effective method for the regioselective alkylation and benzylation of 2',4'-dihydroxyacetophenones utilizes cesium bicarbonate (CsHCO₃) in acetonitrile.[1][12] This method provides excellent yields for the 4-O-alkylated product with minimal formation of the bis-alkylated side product.[1]

General Experimental Protocol: Cesium Bicarbonate-Mediated 4-O-Alkylation [1] A mixture of 2',4'-dihydroxyacetophenone (1.0 equiv.), the corresponding alkyl or benzyl bromide (3.0 equiv.), and CsHCO₃ (3.0 equiv.) in acetonitrile (CH₃CN, 0.1 M) is stirred at 80 °C. The reaction progress is monitored by TLC. Upon completion (typically 4-8 hours), the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the 4-O-protected product.

Table 1: Regioselective 4-O-Alkylation of 2',4'-Dihydroxyacetophenone [1]

| Alkyl/Benzyl Bromide | Product | Reaction Time (h) | Isolated Yield (%) |

| 1,2-Dibromoethane | 4'-(2-Bromoethoxy)-2'-hydroxyacetophenone | 4 | 73 |

| 1-Bromopropane | 2'-Hydroxy-4'-propoxyacetophenone | 4 | 85 |

| 1-Bromobutane | 4'-Butoxy-2'-hydroxyacetophenone | 4 | 81 |

| Benzyl Bromide | 4'-(Benzyloxy)-2'-hydroxyacetophenone | 6 | 88 |

| Propargyl Bromide | 2'-Hydroxy-4'-(prop-2-yn-1-yloxy)acetophenone | 4 | 83 |

Deprotection Protocol: Catalytic Hydrogenolysis of Benzyl Ethers [9][10] To a solution of the benzyl-protected acetophenone in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is added a catalytic amount of palladium on carbon (10% Pd/C). The mixture is stirred under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to yield the deprotected dihydroxyacetophenone.

Methoxymethyl (MOM) Ether Protection

Methoxymethyl (MOM) ethers are acetal-type protecting groups valued for their ease of introduction and their stability in non-acidic conditions (pH 4-12).[13] They are, however, sensitive to Lewis and Brønsted acids, which allows for their selective removal under mild acidic conditions.[13][14]

General Experimental Protocol: MOM Protection of Phenols [13][14] To a stirred solution of the dihydroxyacetophenone (1.0 equiv.) in a dry solvent such as dichloromethane (CH₂Cl₂) at 0 °C is added a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.5-2.0 equiv.). Methoxymethyl chloride (MOMCl, 1.2-1.5 equiv.) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Note: Methoxymethyl chloride (MOMCl) is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.[14]

Table 2: General Conditions for MOM Ether Formation and Cleavage

| Step | Reagents & Conditions | Stability |

| Protection | MOMCl, DIPEA, CH₂Cl₂ | Stable to bases, nucleophiles, various oxidizing and reducing agents. |

| Deprotection | HCl (catalytic) in Methanol, reflux | Cleaved by a range of Lewis and Brønsted acids.[14] |

Deprotection Protocol: Acid-Catalyzed Cleavage of MOM Ethers [13] The MOM-protected compound is dissolved in methanol, and a catalytic amount of concentrated hydrochloric acid is added. The solution is then heated to reflux and stirred for 1-4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried, and concentrated to give the deprotected phenol.

Silyl Ether Protection

Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, varied stability based on the steric bulk of the silicon substituents, and selective cleavage under mild conditions.[7][15] Common silylating agents include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBS/TBDMS), and triisopropylsilyl (TIPS) chlorides.[16] Their removal is most often accomplished using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[15]

General Experimental Protocol: Silyl Ether Protection [5] The dihydroxyacetophenone (1.0 equiv.) and an amine base, such as imidazole or 2,6-lutidine (2.0-2.5 equiv.), are dissolved in a dry aprotic solvent like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) under an inert atmosphere. The silyl chloride (e.g., TBSCl, 1.1-1.3 equiv.) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The mixture is then diluted with an organic solvent and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Table 3: Common Silyl Ethers and Their Relative Stability

| Silyl Group | Abbreviation | Relative Acid Stability | Cleavage Conditions |

| Trimethylsilyl | TMS | 1 | Mild acid |

| Triethylsilyl | TES | 64 | Mild acid, TBAF |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | Stronger acid, TBAF |

| tert-Butyldiphenylsilyl | TBDPS | 100,000 | TBAF, HF•Pyridine |

| Triisopropylsilyl | TIPS | 700,000 | TBAF, HF•Pyridine |

Deprotection Protocol: Fluoride-Mediated Silyl Ether Cleavage [16] The silyl-protected acetophenone is dissolved in a solvent such as tetrahydrofuran (THF). A solution of tetrabutylammonium fluoride (TBAF, typically 1.0 M in THF, 1.1-1.5 equiv.) is added at room temperature. The reaction is stirred until the starting material is consumed. The reaction mixture is then quenched with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the deprotected product, which may be purified further if necessary.

Logic and Workflow Diagrams

The selection of an appropriate protecting group strategy is a critical step in the synthetic planning process. The following diagrams illustrate the general workflow and a decision-making model for protecting dihydroxyacetophenones.

Caption: General experimental workflow for synthesis involving a protection-deprotection sequence.

Caption: Decision logic for selecting a protecting group for dihydroxyacetophenones.

References

- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. catalogimages.wiley.com [catalogimages.wiley.com]

- 7. media.neliti.com [media.neliti.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. youtube.com [youtube.com]

- 12. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. adichemistry.com [adichemistry.com]

- 14. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Flavonoids Using 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5,7-dihydroxyflavones, a significant class of flavonoids, utilizing 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone as a key starting material. The synthesized flavonoids are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3]

The synthetic strategy involves the initial deprotection of the methoxy and p-methoxybenzyl (PMB) ether protecting groups to yield 2',4'-dihydroxyacetophenone. This intermediate is then converted to the target flavonoid via the Baker-Venkataraman rearrangement. This method is a reliable and widely used approach for the synthesis of flavones and chromones.[4][5] The overall process consists of three primary stages: esterification of the dihydroxyacetophenone, base-catalyzed rearrangement to a 1,3-diketone, and subsequent acid-catalyzed cyclization to form the flavone core.[5]

Overall Synthetic Pathway

The synthesis of 5,7-dihydroxyflavone (chrysin) from this compound is proposed to proceed via a two-stage process:

-

Deprotection: Removal of the p-methoxybenzyl (PMB) and methyl ether protecting groups to yield 2',4'-dihydroxyacetophenone.

-

Baker-Venkataraman Rearrangement & Cyclization: Conversion of the dihydroxyacetophenone to the final 5,7-dihydroxyflavone product.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of 5,7-dihydroxyflavone. Yields are estimated based on typical values reported for similar transformations in the literature.

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Deprotection | DDQ or TFA, 1,3-dimethoxybenzene | Dichloromethane/Water | 85-95 |

| 2a | Esterification | Benzoyl chloride, Pyridine | Pyridine | >90 |

| 2b | Rearrangement | Potassium hydroxide (KOH) | Pyridine | 80-90 |

| 2c | Cyclization | Sulfuric acid (H₂SO₄), Acetic acid | Acetic acid | >90 |

| Overall | Total Synthesis | - | - | ~60-75 |

Experimental Protocols

Step 1: Deprotection of this compound

This protocol describes the removal of the p-methoxybenzyl (PMB) ether, which can be achieved under oxidative conditions. The methyl ether can subsequently be cleaved using standard reagents.

Materials:

-

This compound

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Water

-

Boron tribromide (BBr₃) solution in DCM

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

PMB Deprotection: Dissolve this compound (1.0 equiv) in a mixture of DCM and water (18:1 v/v).

-

Add DDQ (1.2 equiv) to the solution at room temperature.

-

Stir the reaction mixture vigorously for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2'-hydroxy-6'-methoxyacetophenone.

-

Demethylation: Dissolve the crude product in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add a 1M solution of BBr₃ in DCM (1.5 equiv) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into ice-water.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude residue by silica gel column chromatography to yield pure 2',4'-dihydroxyacetophenone.

Step 2: Synthesis of 5,7-Dihydroxyflavone (Baker-Venkataraman Rearrangement)

This three-part protocol details the conversion of 2',4'-dihydroxyacetophenone to 5,7-dihydroxyflavone.

Part 2a: Esterification

Materials:

-

2',4'-Dihydroxyacetophenone

-

Anhydrous pyridine

-

Benzoyl chloride

-

3% Hydrochloric acid (HCl)

-

Crushed ice

Procedure:

-

In a suitable flask, dissolve 2',4'-dihydroxyacetophenone (1.0 equiv) in anhydrous pyridine.

-

Add benzoyl chloride (2.2 equiv) dropwise to the solution. An exothermic reaction may occur.

-

Allow the reaction to stand for 30 minutes or until the heat dissipates.

-

Pour the reaction mixture into a beaker containing crushed ice and 3% HCl.

-

Stir until the ice melts completely, and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol. Dry the product to obtain 2,4-bis(benzoyloxy)acetophenone.

Part 2b: Rearrangement to 1,3-Diketone

Materials:

-

2,4-Bis(benzoyloxy)acetophenone

-

Potassium hydroxide (KOH)

-

Pyridine

-

10% Acetic acid

-

Crushed ice

Procedure:

-

Suspend 2,4-bis(benzoyloxy)acetophenone (1.0 equiv) in pyridine in a flask.

-

Add powdered KOH (3.0 equiv) and heat the mixture to 50-60 °C with stirring for 2-3 hours.

-

Cool the mixture to room temperature and carefully add 10% aqueous acetic acid.

-

Pour the mixture onto crushed ice with stirring.

-

Collect the resulting yellow solid product by suction filtration and dry it. This crude 1-(2,4-dihydroxyphenyl)-3-phenyl-1,3-propanedione can be used directly in the next step.

Part 2c: Acid-Catalyzed Cyclization to Flavone

Materials:

-

Crude 1-(2,4-dihydroxyphenyl)-3-phenyl-1,3-propanedione

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

Procedure:

-

In a round-bottom flask, dissolve the crude 1,3-diketone from the previous step in glacial acetic acid.

-

With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

-

Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour.[6]

-

Pour the hot reaction mixture onto crushed ice with stirring.

-

Collect the crude flavone product by vacuum filtration after the ice has completely melted.

-

Wash the product with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure 5,7-dihydroxyflavone (chrysin).

Biological Activity and Signaling Pathways

5,7-Dihydroxyflavones, such as chrysin, have been reported to possess significant biological activities. Notably, they can enhance the apoptosis-inducing potential of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in human tumor cells.[3] This sensitization is believed to occur through the regulation of various apoptosis-related proteins.

The mechanism involves the binding of TRAIL to its death receptors (DR4/DR5), leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of a caspase cascade (caspase-8 and -3), ultimately resulting in apoptosis.[3] 5,7-Dihydroxyflavone can sensitize cancer cells to this process, potentially by upregulating the expression of pro-apoptotic proteins.[3]

References

- 1. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. biomedres.us [biomedres.us]

Application Note: A Detailed Protocol for the Claisen-Schmidt Condensation of Benzaldehyde with Acetophenone Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the Claisen-Schmidt condensation between benzaldehyde and acetophenone, utilizing an acetal protecting group strategy. This three-step process involves the protection of the acetophenone carbonyl group as a dimethyl acetal, followed by the base-catalyzed condensation with benzaldehyde, and subsequent acidic deprotection to yield the α,β-unsaturated ketone, chalcone. This method is particularly useful when the acetophenone starting material is sensitive to the basic conditions of the condensation reaction or to prevent self-condensation.

Introduction

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of α,β-unsaturated ketones, commonly known as chalcones.[1][2] Chalcones are valuable intermediates in the synthesis of various biologically active compounds, including flavonoids and isoflavonoids. The reaction typically involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[3] However, direct condensation can sometimes be complicated by side reactions, such as the self-condensation of the ketone or reactions involving other sensitive functional groups.

To circumvent these issues, a protecting group strategy can be employed. In this protocol, the carbonyl group of acetophenone is first protected as a dimethyl acetal. This protected acetophenone is stable under the basic conditions required for the subsequent Claisen-Schmidt condensation with benzaldehyde. Following the condensation, the acetal protecting group is readily removed under acidic conditions to afford the desired chalcone. This approach offers a robust and controlled method for the synthesis of chalcones, particularly when dealing with complex substrates.

Experimental Protocols

Materials and Reagents

-

Acetophenone

-

Trimethyl orthoformate

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Benzaldehyde

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid (2M)

-

Dichloromethane

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step 1: Protection of Acetophenone as Acetophenone Dimethyl Acetal

-

To a round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 eq), trimethyl orthoformate (1.2 eq), and anhydrous methanol (5 mL per gram of acetophenone).

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) (eluent: 9:1 hexane/ethyl acetate). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude acetophenone dimethyl acetal.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Step 2: Claisen-Schmidt Condensation of Acetophenone Dimethyl Acetal with Benzaldehyde

-

In a round-bottom flask, dissolve acetophenone dimethyl acetal (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (10 mL per gram of acetal).

-

To this solution, add a freshly prepared 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise while stirring vigorously at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (eluent: 8:2 hexane/ethyl acetate).

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL).

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude protected chalcone.

Step 3: Deprotection of the Chalcone Acetal

-

Dissolve the crude protected chalcone from the previous step in a mixture of acetone and 2M hydrochloric acid (4:1 v/v, 10 mL per gram of crude product).

-

Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC (eluent: 8:2 hexane/ethyl acetate) until the starting material is consumed.

-

Once the reaction is complete, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude chalcone.

-

Purify the product by recrystallization from ethanol to afford the pure chalcone.

Data Presentation

| Step | Reactants | Key Reagents & Conditions | Reaction Time (approx.) | Typical Yield (%) |

| 1. Protection | Acetophenone, Trimethyl orthoformate | p-TSA (cat.), Methanol, Room Temperature | 2 - 4 hours | 90 - 95 |

| 2. Condensation | Acetophenone dimethyl acetal, Benzaldehyde | 40% aq. NaOH, Ethanol, Room Temperature | 4 - 6 hours | 75 - 85 |

| 3. Deprotection | Protected Chalcone | 2M HCl, Acetone/Water, Room Temperature | 1 - 2 hours | 90 - 98 |

Experimental Workflow Diagram

References

Application Notes and Protocols for the Algar-Flynn-Oyamada Reaction with 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of flavonols from 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone via the Algar-Flynn-Oyamada (AFO) reaction. Flavonols are a significant class of flavonoids with a wide range of pharmacological activities, making their synthesis a key area of interest in medicinal chemistry and drug development.[1][2]

The Algar-Flynn-Oyamada reaction is a crucial method for synthesizing flavonols through the oxidative cyclization of 2'-hydroxychalcones.[3][4] The reaction typically proceeds in two stages: the formation of a dihydroflavonol intermediate, which is then oxidized to the final flavonol product.[3] The synthesis starting from the provided this compound involves a multi-step process, including the initial formation of a chalcone, a necessary deprotection of the 2'-methoxy group, and the final oxidative cyclization. The presence of a substituent at the 6'-position of the chalcone precursor can influence the reaction pathway, potentially leading to the formation of aurones as byproducts.[5][6]

Experimental Protocols

The synthesis of the target flavonol from this compound is proposed to proceed through the following key steps:

-

Claisen-Schmidt Condensation: Synthesis of the chalcone intermediate.

-

Demethylation: Conversion of the 2'-methoxy group to a 2'-hydroxy group.

-

Algar-Flynn-Oyamada Reaction: Oxidative cyclization to the flavonol.

Protocol 1: Synthesis of 2'-Methoxy-6'-(4-methoxybenzyloxy)chalcone (Claisen-Schmidt Condensation)

This protocol outlines the base-catalyzed condensation of this compound with a suitable aromatic aldehyde (e.g., benzaldehyde) to yield the corresponding chalcone.[7][8]

Materials:

-

This compound

-

Benzaldehyde (or other suitable aromatic aldehyde)

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute

-

Deionized water

Procedure:

-

Dissolve this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

-

Prepare a solution of KOH (3 equivalents) in water and add it dropwise to the ethanolic solution of the acetophenone and aldehyde with constant stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

-

The precipitated solid (the chalcone) is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain the pure 2'-Methoxy-6'-(4-methoxybenzyloxy)chalcone.

Protocol 2: Demethylation of 2'-Methoxy-6'-(4-methoxybenzyloxy)chalcone

The AFO reaction requires a free hydroxyl group at the 2'-position. Therefore, the methoxy group of the chalcone intermediate must be deprotected. Boron tribromide (BBr₃) is a common reagent for the selective cleavage of aryl methyl ethers.

Materials:

-

2'-Methoxy-6'-(4-methoxybenzyloxy)chalcone

-

Dichloromethane (DCM), anhydrous

-

Boron tribromide (BBr₃) solution in DCM

-

Methanol

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the chalcone (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of BBr₃ in DCM (1.1 equivalents) dropwise to the cooled chalcone solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2'-hydroxy-6'-(4-methoxybenzyloxy)chalcone.

Protocol 3: Algar-Flynn-Oyamada (AFO) Reaction for Flavonol Synthesis

This protocol describes the oxidative cyclization of the 2'-hydroxychalcone to the corresponding flavonol using alkaline hydrogen peroxide.[4][7]

Materials:

-

2'-Hydroxy-6'-(4-methoxybenzyloxy)chalcone

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

-

Hydrogen peroxide (H₂O₂), 30% solution

Procedure:

-

Dissolve the 2'-hydroxychalcone (1 equivalent) in methanol or ethanol in a round-bottom flask.

-

Add the aqueous NaOH or KOH solution (4-5 equivalents) to the chalcone solution and cool the mixture to 0 °C in an ice bath.

-

To the cooled and stirred solution, add 30% hydrogen peroxide (5-10 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 6-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the mixture with dilute HCl.

-

The precipitated solid (the flavonol) is collected by vacuum filtration.

-

Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure flavonol.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis. Yields are estimates based on typical literature values for similar reactions and may vary.

| Reaction Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| Claisen-Schmidt Condensation | This compound | Benzaldehyde, KOH/Ethanol | 2'-Methoxy-6'-(4-methoxybenzyloxy)chalcone | 70-90 |

| Demethylation | 2'-Methoxy-6'-(4-methoxybenzyloxy)chalcone | BBr₃, DCM | 2'-Hydroxy-6'-(4-methoxybenzyloxy)chalcone | 60-80 |

| Algar-Flynn-Oyamada Reaction | 2'-Hydroxy-6'-(4-methoxybenzyloxy)chalcone | H₂O₂, NaOH/Methanol | 3-Hydroxy-8-(4-methoxybenzyloxy)flavone | 50-70 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of flavonol.

Algar-Flynn-Oyamada Reaction Mechanism

Caption: Simplified mechanism of the AFO reaction.

References

- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globethesis.com [globethesis.com]

- 3. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 4. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Deprotection of the 4-Methoxybenzyloxy (PMBO) Group in Flavonoid Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxybenzyloxy (PMBO or PMB) group is a widely utilized protecting group for hydroxyl functionalities in the multi-step synthesis of complex organic molecules, including flavonoids. Its popularity stems from its relative stability under a range of conditions and, critically, the diverse methods available for its selective removal. This document provides detailed application notes and experimental protocols for the deprotection of the PMBO group, with a focus on its application in flavonoid synthesis.

Introduction to PMBO Deprotection Strategies

The selective cleavage of the PMBO group is crucial in the final stages of flavonoid synthesis to unmask the free hydroxyl groups essential for their biological activity. The primary strategies for PMBO deprotection are oxidative cleavage and acidic cleavage. The choice of method depends on the presence of other protecting groups and sensitive functionalities within the flavonoid scaffold.

Oxidative Cleavage: This is the most common and often preferred method for PMBO deprotection due to its high selectivity over other benzyl-type protecting groups that lack the electron-donating methoxy substituent.[1] The reaction proceeds via a single electron transfer (SET) mechanism, facilitated by the electron-rich nature of the PMB ether.[1][2]

Acidic Cleavage: PMBO ethers can also be cleaved under acidic conditions. The stability of the resulting p-methoxybenzyl carbocation facilitates this process.[3] This method's utility is dependent on the acid lability of other functional groups present in the molecule.

Comparative Data for PMBO Deprotection Methods

The following tables summarize quantitative data for common PMBO deprotection reagents and conditions, allowing for an informed selection of the most suitable method for a given flavonoid substrate.

Oxidative Deprotection with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

| Substrate Type | Reagent (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Citation |

| General Alcohol | DDQ (1.1-1.5) | CH₂Cl₂/H₂O (e.g., 18:1) | 0 to RT | 1 h | ~97% | [1][2] |

| Rhamnopyranoside | DDQ (2.3) | CH₂Cl₂/H₂O (17:1) | 0 to RT | 1.5 h | 78% | [4] |

| Hindered Alcohol | DDQ (2.3) | CH₂Cl₂/H₂O (17:1) | 0 to RT | 4 h | 74% | [4] |

| Carbazole | DDQ (2.2) | Toluene/H₂O | 80 | 71 h | 79% | [5] |

Acidic Deprotection